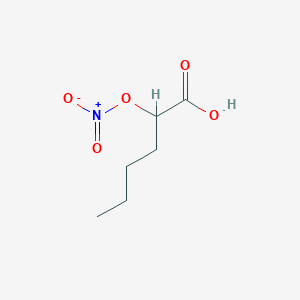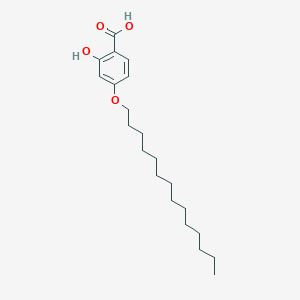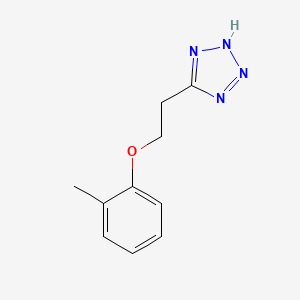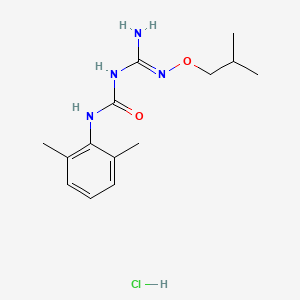
15-Methylhexadec-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Methylhexadec-5-enoic acid is a monounsaturated fatty acid with a methyl branch at the 15th carbon and a double bond at the 5th carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methylhexadec-5-enoic acid can be achieved through several methods. One common approach involves the Wittig reaction, where 4-methyl-1-pentyltriphenylphosphonium bromide reacts with 10-bromodecanal to yield the desired product . Another method involves the acetylide coupling of (trimethylsilyl)acetylene to a long-chain bifunctional bromoalkane, followed by a second acetylide coupling to a short-chain iso bromoalkane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
15-Methylhexadec-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Alcohols and amines in the presence of catalysts like sulfuric acid (H2SO4) for esterification and amidation.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Applications De Recherche Scientifique
15-Methylhexadec-5-enoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 15-Methylhexadec-5-enoic acid involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-15-Methyl-10-hexadecenoic acid: Another monounsaturated fatty acid with a similar structure but a different position of the double bond.
(Z)-13-Methyl-8-tetradecenoic acid: A shorter chain fatty acid with a methyl branch and a double bond.
Uniqueness
15-Methylhexadec-5-enoic acid is unique due to its specific branching and double bond position, which confer distinct chemical and biological properties. Its potential as a biomarker and topoisomerase I inhibitor highlights its significance in scientific research.
Propriétés
Numéro CAS |
77900-90-4 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
15-methylhexadec-5-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h7,9,16H,3-6,8,10-15H2,1-2H3,(H,18,19) |
Clé InChI |
KOXAKZDNAILUFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
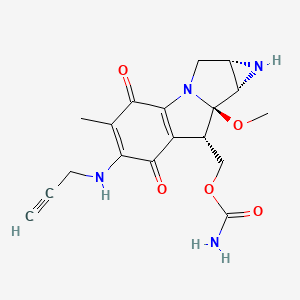

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
